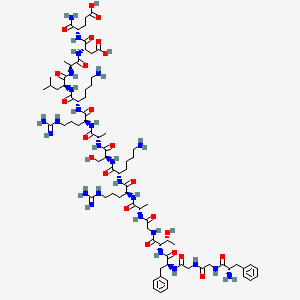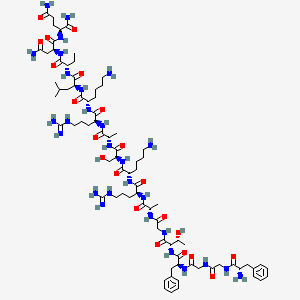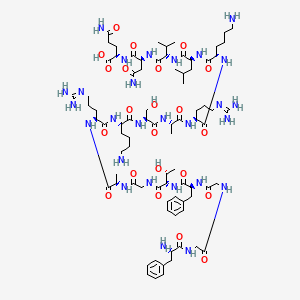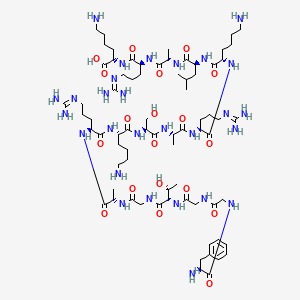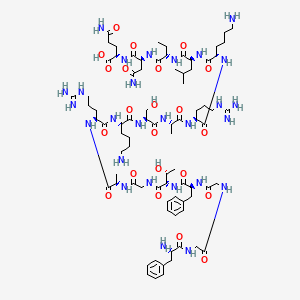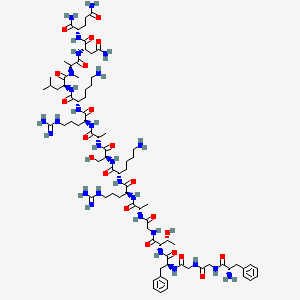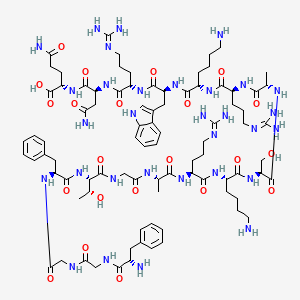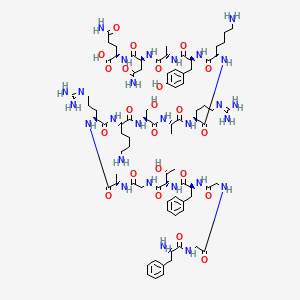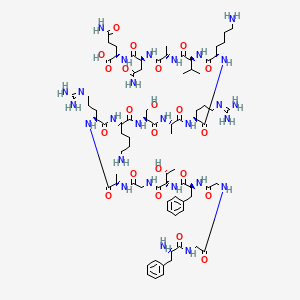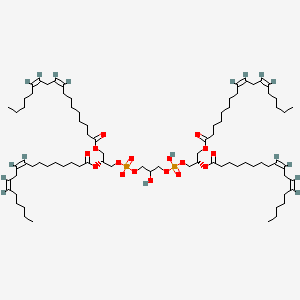
426Gyl3W7H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 426Gyl3W7H Cardiolipin , is a unique phospholipid that plays a crucial role in the mitochondrial membrane. It is composed of four fatty acid chains and two phosphatidylglycerol molecules, making it distinct from other phospholipids. Cardiolipin is essential for the optimal function of several enzymes involved in mitochondrial energy production .
准备方法
Synthetic Routes and Reaction Conditions
Cardiolipin can be synthesized through various chemical routes. One common method involves the condensation of phosphatidic acid with glycerol-3-phosphate, followed by acylation with fatty acids. The reaction conditions typically require the presence of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of cardiolipin often involves extraction from biological sources, such as bovine heart or yeast. The extraction process includes homogenization, centrifugation, and purification using chromatographic techniques. Advances in biotechnology have also enabled the production of cardiolipin through microbial fermentation, providing a more sustainable and scalable method .
化学反应分析
Types of Reactions
Cardiolipin undergoes various chemical reactions, including:
Oxidation: Cardiolipin is susceptible to oxidative degradation, which can lead to the formation of reactive oxygen species (ROS) and lipid peroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂). These reactions typically occur under physiological conditions.
Major Products Formed
Oxidation: The major products include lipid peroxides and aldehydes.
Hydrolysis: The hydrolysis of cardiolipin results in the formation of lysocardiolipin and free fatty acids.
科学研究应用
Cardiolipin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Cardiolipin is crucial for mitochondrial function and is studied in the context of apoptosis and mitochondrial diseases.
Medicine: It is a biomarker for certain diseases, such as Barth syndrome and heart failure. Cardiolipin-targeting drugs are being developed for therapeutic purposes.
作用机制
Cardiolipin exerts its effects by interacting with various mitochondrial proteins. It stabilizes the structure of the mitochondrial membrane and is essential for the function of the electron transport chain (ETC). Cardiolipin binds to and activates several ETC complexes, including cytochrome c oxidase and ATP synthase, facilitating efficient energy production. Additionally, cardiolipin plays a role in the regulation of apoptosis by interacting with pro-apoptotic proteins such as cytochrome c .
相似化合物的比较
Similar Compounds
Phosphatidylglycerol: Similar in structure but contains only two fatty acid chains.
Phosphatidylserine: Another phospholipid with a different head group and fewer fatty acid chains.
Phosphatidylethanolamine: Contains an ethanolamine head group instead of glycerol.
Uniqueness
Cardiolipin’s unique structure, with four fatty acid chains and two phosphatidylglycerol molecules, distinguishes it from other phospholipids. This structure is critical for its role in stabilizing mitochondrial membrane proteins and facilitating energy production. Unlike other phospholipids, cardiolipin is predominantly found in the inner mitochondrial membrane, highlighting its specialized function .
属性
分子式 |
C81H141O17P2- |
|---|---|
分子量 |
1448.9 g/mol |
IUPAC 名称 |
[3-[[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/p-1/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t75?,76-,77+ |
InChI 键 |
LSHJMDWWJIYXEM-PJUQVPPJSA-M |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


